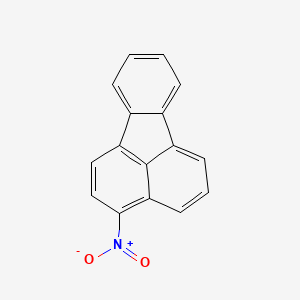

3-Nitrofluoranthene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGQKMEAMSUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074976 | |

| Record name | 3-Nitrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold solid; [Acros Organics MSDS] | |

| Record name | 3-Nitrofluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

892-21-7 | |

| Record name | 3-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 892-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Nitrofluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. This document details the prevalent synthetic routes, outlines various purification strategies, and presents experimental protocols to assist researchers in obtaining high-purity this compound for their studies.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic nitration of fluoranthene.[1][2] This reaction introduces a nitro group onto the fluoranthene backbone. The regioselectivity of the nitration of fluoranthene predominantly yields the 3-nitro isomer due to the electronic properties of the fluoranthene ring system, which direct electrophilic attack to this position.[1] However, the formation of other isomers is possible, necessitating thorough purification of the final product.[1]

General Reaction Scheme: Nitration of Fluoranthene

The nitration of fluoranthene is typically carried out using a nitrating agent, which is a source of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction.[2] A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]

Reaction:

Fluoranthene + HNO₃/H₂SO₄ → this compound + H₂O

Experimental Protocol: Nitration of Fluoranthene

This protocol is based on established methods for the nitration of polycyclic aromatic hydrocarbons.[1][2]

Materials:

-

Fluoranthene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid or Dichloromethane (solvent)

-

Ice

-

Cold Ethanol

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve fluoranthene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1) while keeping the mixture cool in an ice bath.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of fluoranthene over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the mixture into a beaker of ice water. A yellow precipitate of this compound will form.

-

Initial Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.[1]

Factors Influencing Yield and Purity

Several factors can influence the yield and purity of the this compound product:

-

Nitrating Conditions: The concentration and ratio of nitric acid to sulfuric acid are crucial. Insufficiently strong nitrating conditions can lead to low yields.[1]

-

Reaction Temperature: Low temperatures may slow down the reaction, while higher temperatures can lead to the formation of multiple nitrated byproducts and degradation.[1]

-

Reaction Time: The duration of the reaction should be sufficient for complete conversion, as monitored by TLC.[1]

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting material and other nitrofluoranthene isomers. Therefore, rigorous purification is essential to obtain a high-purity product. The most common purification methods are recrystallization and column chromatography.[1]

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[3][4] The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Table 1: Common Solvents for Recrystallization of this compound

| Solvent System | Comments |

| Acetic Acid | Effective for initial crystallization from the reaction mixture.[5] |

| Ethyl Acetate | A good solvent for recrystallization, yielding yellow crystals.[5] |

| Ethanol | Can be used for further purification.[1] |

| Toluene | Suitable for compounds that crystallize well. |

| n-Hexane/Acetone | A common solvent mixture for recrystallization.[6] |

| n-Hexane/Ethyl Acetate | Another effective solvent pair.[6] |

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the boiling solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] For the purification of this compound, silica gel is a commonly used stationary phase.[1]

Table 2: Typical Conditions for Column Chromatography of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane). The optimal ratio should be determined by TLC. |

| Elution Mode | Isocratic or Gradient |

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

The nitration of fluoranthene can produce a mixture of isomers. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation and analysis of these closely related compounds.[8][9] Reversed-phase HPLC with a C18 column is a common method for separating nitro-PAHs.[2]

Table 3: Exemplary HPLC Conditions for Nitrofluoranthene Isomer Separation

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[2] |

| Mobile Phase | Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B)[2] |

| Flow Rate | 0.2-0.4 mL/min[2] |

| Detection | UV or Mass Spectrometry (MS) |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via nitration of fluoranthene.

Purification Workflow

Caption: General workflows for the purification of this compound.

Conclusion

The synthesis of this compound is readily achieved through the direct nitration of fluoranthene. However, careful control of reaction conditions is necessary to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts. Subsequent purification, primarily through recrystallization and/or column chromatography, is crucial for obtaining a high-purity product suitable for research and development purposes. For challenging separations, particularly of isomers, HPLC offers a powerful analytical and preparative tool. The protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. separationmethods.com [separationmethods.com]

- 5. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. nacalai.com [nacalai.com]

Unraveling the Environmental Footprint of 3-Nitrofluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources, contamination levels, and analytical methodologies pertaining to 3-nitrofluoranthene (3-NF), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (NPAH). Formed as an unintentional byproduct of combustion, 3-NF poses a significant environmental and health concern. This document synthesizes current scientific knowledge to support research, risk assessment, and the development of mitigation strategies.

Primary Environmental Sources of this compound

This compound is not commercially produced but is formed through the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH), during combustion processes.[1] The primary anthropogenic sources are significant contributors to its environmental burden.

Key Emission Sources:

-

Combustion of Fossil Fuels: The incomplete combustion of fossil fuels is a major source of 3-NF. It is directly emitted in the particulate matter of diesel engine exhaust.[1][2] Coal combustion in power plants and for residential heating also contributes to its release into the atmosphere.[2]

-

Biomass Burning: The combustion of wood and other biomass for heating and cooking is a notable source of 3-NF emissions, particularly in residential areas.[2]

-

Industrial Processes: Various high-temperature industrial activities that involve the combustion of organic materials can lead to the formation and emission of this compound.[2]

-

Atmospheric Formation: While primarily a primary pollutant directly emitted from sources, 3-NF can also be formed in the atmosphere through the reaction of its parent compound, fluoranthene, with nitrogen oxides (NOx).[1] However, direct emission, particularly from diesel engines, is considered the more significant pathway for 3-NF compared to some other NPAH isomers that are predominantly formed through secondary atmospheric reactions.[2]

Quantitative Data on Environmental Contamination

Quantitative data on the concentration of this compound in various environmental matrices are crucial for exposure and risk assessment. The following tables summarize available data, highlighting a significant data gap for aqueous environments.

Table 1: Concentration of this compound in Air and Emission Sources

| Environmental Matrix | Location/Source | Concentration Range |

| Air (Particulate Matter) | Urban Areas | pg/m³ to ng/m³ |

| Sapporo, Japan (1989) | 0.004 ng/m³ (as part of dinitrofluoranthenes) | |

| Diesel Exhaust | General | Significantly higher than ambient air |

| Diesel Engine Particulates | 0.013 mg/kg (as part of dinitrofluoranthenes) | |

| Kerosene Heater Emissions | Particulates | 0.14 µg/g (as part of dinitrofluoranthenes) |

Table 2: Concentration of this compound in Soil and Sediment

| Environmental Matrix | Location/Source | Concentration Range |

| Soil | Agricultural Soil | ng/kg to µg/kg |

| Urban Soil (Madrid, Spain) | 1.9–33 µg/kg | |

| Gaswork Soil (Madrid, Spain) | 360–3360 µg/kg | |

| Sediment | River Sediments | Data not readily available for this compound. |

Table 3: Concentration of this compound in Water

| Environmental Matrix | Location/Source | Concentration Range |

| Industrial Wastewater | Potentially present | [Data not available] |

| Surface and Groundwater | Potentially present | [Data not available] |

Note: The lack of specific quantitative values for this compound in water represents a significant data gap in the current scientific literature.

Experimental Protocols for Analysis

Accurate and reproducible methodologies are essential for the analysis of this compound in environmental samples. The following sections detail the key steps involved in sample collection, preparation, and analysis.

Sample Collection and Preparation

-

Air: High-volume air samplers equipped with glass or quartz fiber filters are used to collect particulate matter. The filters are subsequently extracted using solvents such as dichloromethane or toluene.

-

Soil and Sediment: Samples are typically air-dried, sieved to remove large debris, and then extracted. Common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Dichloromethane or a mixture of acetone and hexane are frequently used as extraction solvents.

-

Water: Due to expected low concentrations, large volume water samples are required. Extraction can be performed using liquid-liquid extraction with a solvent like dichloromethane or through solid-phase extraction (SPE) using cartridges packed with a suitable sorbent.

Cleanup of Extracts

Extracts from all environmental matrices often contain interfering compounds that need to be removed before instrumental analysis. This cleanup step is commonly achieved using column chromatography with silica gel or alumina.

Analytical Methods

This is a widely used method for the quantification of this compound, which involves its chemical reduction to the highly fluorescent 3-aminofluoranthene.

Protocol Outline:

-

Extraction and Cleanup: Extract the sample and clean the extract as described in sections 3.1 and 3.2.

-

Reduction: The nitro group of this compound is reduced to an amino group to enhance fluorescence.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used for separation.

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for 3-aminofluoranthene.

-

Quantification: An external or internal standard calibration curve is used for quantification.

-

GC-MS offers high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization.

Protocol Outline:

-

Extraction and Cleanup: Follow the procedures outlined in sections 3.1 and 3.2.

-

GC-MS Analysis:

-

Injection: A splitless injection is commonly used to introduce the sample into the GC.

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

-

Quantification: Isotope-labeled internal standards are often used for accurate quantification.

-

Signaling Pathways and Environmental Fate

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. Its hydrophobic nature leads to strong sorption to soil and sediment.[2] Biotransformation, particularly through microbial and mammalian metabolism, plays a crucial role in its persistence and potential toxicity.

Fungal Metabolism of this compound

The fungus Cunninghamella elegans has been shown to effectively metabolize this compound, primarily through hydroxylation followed by sulfation, which is considered a detoxification pathway.

References

Unraveling the Genotoxic Threat: A Technical Guide to the Mutagenicity and Carcinogenicity of 3-Nitrofluoranthene

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mutagenic and carcinogenic properties of 3-Nitrofluoranthene (3-NF), a prevalent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental pollutants such as diesel exhaust. This document is intended to serve as a critical resource for professionals in toxicology, pharmacology, and drug development, offering a consolidated reference for risk assessment and mechanistic understanding of this potent genotoxic agent.

Executive Summary

This compound is a well-documented mutagen and carcinogen that requires metabolic activation to exert its genotoxic effects. Its mutagenicity has been extensively demonstrated in bacterial reverse mutation assays (Ames test), where it induces frameshift mutations. Carcinogenicity has been established in animal models, with studies in rats showing the induction of sarcomas and lung tumors. The underlying mechanism of its toxicity involves metabolic transformation into reactive intermediates that form covalent adducts with DNA, primarily with guanine bases, leading to genetic mutations and initiating carcinogenesis.

Mutagenicity

The mutagenic potential of 3-NF and its metabolites has been primarily evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). These studies reveal that 3-NF is a potent frameshift mutagen.

Quantitative Mutagenicity Data

The mutagenic potency of 3-NF and its hydroxylated metabolites varies depending on the bacterial strain and the specific metabolite. The data consistently show that metabolic activation is a key determinant of mutagenic activity.

| Compound | S. typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference(s) |

| This compound | TA98 | ~1000 | [1][2] |

| 3-Nitrofluoranthen-8-ol | TA98 | ~1000 | [1] |

| 3-Nitrofluoranthen-6-ol | TA98 | ~100 | [1] |

| 3-Nitrofluoranthen-9-ol | TA98 | ~100 | [1] |

| This compound | TA100 | Mutagenic | [1] |

| 3-Nitrofluoranthen-8-ol | TA100 | Mutagenic | [1] |

| This compound | TA98NR | Less dependent on classical nitroreductase | [1] |

| 3-Nitrofluoranthen-8-ol | TA98NR | Less dependent on classical nitroreductase | [1] |

| This compound | TA98/1,8DNP6 | Dependent on O-esterificase | [1] |

| 3-Nitrofluoranthen-8-ol | TA98/1,8DNP6 | Dependent on O-esterificase | [1] |

| This compound | TA100NR | Not mutagenic | [1] |

| This compound | TA100-Tn5-1,8DNP1012 | Not mutagenic | [1] |

Experimental Protocol: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. The following protocol is a generalized procedure based on methodologies used in the cited studies.[3][4][5]

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

-

S. typhimurium tester strains (e.g., TA98, TA100, TA98NR, TA98/1,8DNP6)

-

Test compound (this compound or its metabolites)

-

S9 fraction from induced rat liver (for metabolic activation)

-

Cofactors for S9 mix (e.g., NADP+, G6P)

-

Molten top agar supplemented with trace amounts of histidine and biotin

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium strains.

-

Metabolic Activation: Prepare the S9 mix containing the S9 fraction and cofactors immediately before use. For assays without metabolic activation, a buffer is used in place of the S9 mix.

-

Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or buffer.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Carcinogenicity

Animal studies have provided direct evidence of the carcinogenic potential of this compound. These studies are crucial for understanding its risk to human health.

Quantitative Carcinogenicity Data

Studies in F344 rats have demonstrated the carcinogenicity of 3-NF, particularly its ability to induce tumors at the site of administration and in the lungs.

| Species/Strain | Route of Administration | Dose | Observation Period | Tumor Type | Incidence | Reference(s) |

| Male F344/DuCrj Rats | Subcutaneous injection | 0.2 mg/rat (total dose over 15 injections) | Up to 377 days | Sarcomas (mainly malignant fibrous histiocytomas) | 4/10 (40%) | [6] |

| Male F344 Rats | Intrapulmonary implantation | 1000 µg | 100 weeks | Lung tumors | 1/20 (5%) | [7] |

Experimental Protocol: Rodent Carcinogenicity Study

The following is a generalized protocol for a long-term carcinogenicity study in rats, based on the methodologies from the cited literature.[6][7]

Objective: To evaluate the carcinogenic potential of a test substance following chronic exposure in a rodent model.

Animals: Male F344 rats are commonly used for their well-characterized background tumor rates.

Test Substance Administration:

-

Subcutaneous Injection: The test substance is dissolved or suspended in a suitable vehicle (e.g., tricaprylin) and injected subcutaneously at specified intervals and doses.

-

Intrapulmonary Implantation: The test substance is mixed with a carrier like beeswax-tricaprylin and surgically implanted into the lung.

Experimental Groups:

-

A control group receiving the vehicle only.

-

One or more dose groups receiving the test substance.

Duration: Typically, animals are observed for a significant portion of their lifespan (e.g., 100 weeks or until morbidity).

Endpoints:

-

Clinical observations for signs of toxicity and tumor development.

-

Body weight and food consumption measurements.

-

Complete necropsy at the end of the study.

-

Histopathological examination of all major organs and any observed lesions.

Data Analysis: Statistical analysis of tumor incidence in the treated groups compared to the control group.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The genotoxicity of 3-NF is not direct; it requires metabolic activation to form electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.[8]

The metabolic activation of 3-NF can proceed through two main pathways: nitroreduction and ring oxidation.[8][9]

-

Nitroreduction: The nitro group of 3-NF is reduced by nitroreductase enzymes to a nitroso intermediate, then to a N-hydroxylamino derivative. This N-hydroxylamino metabolite can be further activated by O-esterification (e.g., O-acetylation or O-sulfonation) to form a highly reactive nitrenium ion that readily attacks DNA.[10]

-

Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic rings of 3-NF to form phenolic metabolites, such as 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol.[9] These hydroxylated metabolites can also undergo nitroreduction and subsequent activation.

The major DNA adduct formed from 3-NF has been identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene.[8] This adduct is a result of the nitroreduction pathway.

Conclusion

The data presented in this technical guide unequivocally establish this compound as a potent mutagen and carcinogen. Its genotoxicity is mediated through metabolic activation to reactive species that form DNA adducts, leading to mutations and the initiation of cancer. A thorough understanding of these mechanisms is essential for the risk assessment of environmental and occupational exposures to nitro-PAHs and for the development of potential strategies for prevention and intervention. Further research into the specific human enzymes involved in the metabolic activation of 3-NF is warranted to better characterize individual susceptibility.

References

- 1. Mutagenicity of the phenolic microsomal metabolites of this compound and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Toxicological Profile of 3-Nitrofluoranthene and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (PAH), is an environmental pollutant of significant toxicological concern, primarily found in diesel exhaust and ambient air pollution. Its presence in the environment necessitates a thorough understanding of its toxicological profile and that of its metabolites to assess potential risks to human health. This technical guide provides a comprehensive overview of the metabolism, genotoxicity, carcinogenicity, and cellular effects of this compound and its key metabolites. Quantitative toxicological data are summarized, detailed experimental protocols for key studies are provided, and cellular signaling pathways implicated in its toxicity are visualized to offer a complete resource for researchers and professionals in toxicology and drug development.

Introduction

This compound is formed by the nitration of fluoranthene and is a potent mutagen and carcinogen in experimental animals.[1] Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. This guide delves into the complex toxicological profile of 3-NF and its metabolites, providing a foundational understanding for further research and risk assessment.

Metabolism of this compound

The metabolism of this compound is a critical determinant of its toxicity, involving a series of enzymatic reactions that can lead to either detoxification or metabolic activation.

Phase I Metabolism: Oxidation and Reduction

The initial metabolic transformation of 3-NF is primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily.[2] This process, known as ring oxidation, results in the formation of several phenolic metabolites. Concurrently, the nitro group of 3-NF can be reduced by nitroreductases to form 3-aminofluoranthene (3-AF).

Key Metabolites Identified:

-

Phenolic Metabolites: In vitro studies using liver microsomes from various species have identified several hydroxylated metabolites, with 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol being prominent products in rats and mice.[3] In contrast, guinea pig liver microsomes preferentially produce 3-nitrofluoranthen-6-ol, highlighting species-specific differences in metabolism.[3]

-

Amino Metabolites: The reduction of the nitro group leads to the formation of 3-aminofluoranthene. This metabolite is a key intermediate in the formation of DNA adducts.

-

Acetylated Metabolites: Further metabolism can lead to the formation of acetamide derivatives.[4]

Phase II Metabolism: Conjugation

The phenolic and amino metabolites of 3-NF can undergo Phase II conjugation reactions, which generally lead to more water-soluble and readily excretable compounds. Fungal metabolism of 3-NF has been shown to produce sulfate conjugates of 8- and 9-hydroxy-3-nitrofluoranthene, which may represent a detoxification pathway.[1][5] In rats, metabolites are extensively conjugated, as evidenced by their hydrophilic nature in urine before hydrolysis.[4]

Diagram of this compound Metabolism

Caption: Metabolic pathways of this compound.

Quantitative Toxicological Data

A comprehensive understanding of the toxicity of 3-NF and its metabolites requires quantitative data from various toxicological endpoints.

Table 1: Acute and Subchronic Toxicity of this compound and Metabolites

| Compound | Test Species | Route | Parameter | Value | Reference |

| This compound | Data not available | - | LD50 | - | - |

| This compound | Data not available | - | NOAEL | - | - |

| 3-Aminofluoranthene | - | Oral | GHS Classification | Harmful if swallowed | [6] |

Table 2: Mutagenicity of this compound and its Phenolic Metabolites in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| This compound | TA98 | Without | ~1000 | [2] |

| 3-Nitrofluoranthen-8-ol | TA98 | Without | ~1000 | [2] |

| 3-Nitrofluoranthen-6-ol | TA98 | Without | ~100 | [2] |

| 3-Nitrofluoranthen-9-ol | TA98 | Without | ~100 | [2] |

| This compound | TA100 | Without | Mutagenic | [2] |

| 3-Nitrofluoranthen-8-ol | TA100 | Without | Mutagenic | [2] |

| 3-Nitrofluoranthen-6-ol | TA100 | Without | Considerably less mutagenic | [2] |

| 3-Nitrofluoranthen-9-ol | TA100 | Without | Considerably less mutagenic | [2] |

Genotoxicity and Carcinogenicity

This compound is a well-established genotoxic agent and an animal carcinogen.

DNA Adduct Formation

The genotoxicity of 3-NF is primarily attributed to the formation of covalent DNA adducts. The metabolic reduction of 3-NF to 3-aminofluoranthene is a critical step, leading to the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene. This adduct is formed when the reactive metabolite binds to the C8 position of guanine in DNA.

Carcinogenicity

Animal studies have demonstrated the carcinogenic potential of this compound.[7] However, the International Agency for Research on Cancer (IARC) has classified 3-NF as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and a lack of data in humans.[8]

Cellular Effects and Signaling Pathways

This compound induces a range of cellular effects, including programmed cell death (apoptosis) and regulated necrosis (necroptosis), through the activation of specific signaling pathways.

Induction of Apoptosis and Necroptosis

Studies have shown that 3-NF can induce both apoptosis and necroptosis in Hepa1c1c7 cells.[6][9] The apoptotic pathway is characterized by the activation of initiator caspases-8 and -9, leading to the activation of the executioner caspase-3.[2] The necroptotic pathway is, in part, dependent on the receptor-interacting protein 1 (RIP1) kinase.[2]

DNA Damage Response

3-NF induces DNA damage, which triggers the activation of the DNA damage response (DDR) pathway. This involves the phosphorylation of checkpoint kinase 1 (CHK1) and the histone variant H2AX.[10] The activation of the DDR can lead to cell cycle arrest and apoptosis, with the tumor suppressor protein p53 playing a role in this process.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound exposure leads to the phosphorylation and activation of all three major MAPK families: ERK1/2, JNK, and p38.[6]

-

ERK1/2 and JNK: Inhibition of these pathways reduces both apoptotic and necrotic cell death.[6]

-

p38 MAPK: Inhibition of p38 specifically reduces necrotic cell death, suggesting a key role for this pathway in regulating necroptosis.[6]

Diagram of 3-NF Induced Cell Death Pathways

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Mutagenicity of the phenolic microsomal metabolites of this compound and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and subchronic oral toxicity of fluoranthene in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenic activities of selected nitrofluoranthene derivatives in Salmonella typhimurium strains TA98, TA98NR and TA98/1,8-DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminofluoranthene | C16H11N | CID 17599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. imperialpools.com [imperialpools.com]

- 8. Mediators of necroptosis: from cell death to metabolic regulation | EMBO Molecular Medicine [link.springer.com]

- 9. Comparative mutagenicity of nitrofluoranthenes in Salmonella typhimurium TA98, TA98NR, and TA98/1,8DNP sub 6 (Journal Article) | OSTI.GOV [osti.gov]

- 10. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrofluoranthene in Diesel Exhaust and Air Particulates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. Found in diesel engine exhaust and ambient air particulates, this compound is a product of incomplete combustion and atmospheric reactions.[1] This document details its presence in various environmental matrices, outlines the methodologies for its detection and quantification, and explores its formation pathways.

Quantitative Data on this compound Concentrations

The concentration of this compound in diesel exhaust and air particulates is highly variable, depending on factors such as engine type, fuel composition, operating conditions, and the characteristics of the sampling location. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of this compound and Related Compounds in Diesel Exhaust Particulate Matter

| Engine/Vehicle Type | Fuel/Operating Conditions | This compound Concentration (ng/g of particulate) | Other Nitro-PAHs Detected | Reference |

| Diesel Engine | Not Specified | 13 (as 3,9-dinitrofluoranthene) | - | [2] |

| Diesel Engine | Not Specified | 28 (as 3,7-dinitrofluoranthene) | - | [3] |

| Diesel Engine | Not Specified | Up to 6600 (as 3-nitrobenzanthrone) | - | [4] |

Table 2: Concentration of this compound and Related Compounds in Air Particulate Matter

| Location | Particle Size | This compound Concentration | Other Nitro-PAHs Detected (Concentration) | Reference |

| Sapporo, Japan | Not Specified | 4 ng/m³ (as 3,9-dinitrofluoranthene) | - | [2] |

| Urban Location | Not Specified | 1 to 100 pg/m³ | - | [5] |

| Urban and Semi-rural Areas | Ambient Particles | Up to >11.5 pg/m³ (as 3-nitrobenzanthrone) | - | [4] |

| Workplaces with high diesel emissions | Ambient Air | Up to >80 pg/m³ (as 3-nitrobenzanthrone) | - | [4] |

| Mexico City | PM2.5 | 34.37 ng/mg (total PAHs) | Acenaphthylene, Phenanthrene | [6] |

Experimental Protocols

The accurate quantification of this compound in environmental samples requires robust and sensitive analytical methodologies. The following sections detail the key steps involved in the analysis of this compound from diesel exhaust and air particulates.

Sample Collection

-

Diesel Exhaust Particulates: Particulate matter from diesel exhaust is typically collected on filters, such as silica fiber filters, through which a known volume of exhaust gas is passed.[2][3]

-

Air Particulates: High-volume air samplers are used to collect ambient air particulates on filters.[6] The sampling duration can range from hours to days, depending on the expected concentration levels.

Sample Extraction

A common and effective method for extracting nitro-PAHs from particulate matter is Soxhlet extraction .

-

Preparation: The filter sample containing the particulate matter is placed in a cellulose extraction thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent, such as dichloromethane, is used for extraction.[2][3] The extraction is typically run for several hours to ensure complete transfer of the analytes from the sample matrix to the solvent.

-

Concentration: After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator or a gentle stream of nitrogen gas to a smaller volume.

Accelerated Solvent Extraction (ASE) is a more modern and faster alternative to Soxhlet extraction, using elevated temperature and pressure to reduce extraction time and solvent consumption.

Cleanup and Fractionation

Crude extracts from environmental samples often contain a complex mixture of compounds that can interfere with the analysis of this compound. Therefore, a cleanup step is essential. Silica gel column chromatography is a widely used technique for this purpose.

-

Column Preparation: A glass column is packed with activated silica gel.

-

Elution: The concentrated extract is loaded onto the column. A series of solvents with increasing polarity are then passed through the column to separate the compounds based on their affinity for the silica gel. For example, a common elution scheme involves sequential elution with hexane, a hexane-benzene mixture, benzene, a benzene-methanol mixture, and finally methanol.[2][3]

-

Fraction Collection: The different fractions are collected separately. The fraction containing the nitro-PAHs, including this compound, is then further concentrated for analysis.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of this compound.

-

Gas Chromatography (GC):

-

Column: A capillary column, such as a DB-5MS, is typically used for separation.

-

Injection: A splitless injection mode is often employed for trace analysis.

-

Temperature Program: The oven temperature is programmed to ramp up gradually to achieve optimal separation of the different nitro-PAH isomers. A typical program might start at a lower temperature (e.g., 70°C) and increase to a higher temperature (e.g., 310°C) at a controlled rate.[5]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is used. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. For this compound (molecular weight 247 g/mol ), the molecular ion (m/z 247) and fragment ions resulting from the loss of NO (m/z 217) and NO2 (m/z 201) are typically monitored.[1][5]

-

Tandem Mass Spectrometry (MS/MS): For even greater selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized.[5]

-

Formation Pathways and Signaling

This compound is formed through two primary pathways: during the combustion process in diesel engines and through atmospheric reactions of its parent polycyclic aromatic hydrocarbon (PAH), fluoranthene.

In-Cylinder Formation in Diesel Engines

The formation of nitro-PAHs during diesel combustion is a complex process that occurs under high temperature and pressure. It is generally accepted that the process involves the following key steps:

-

Formation of PAHs: Incomplete combustion of the diesel fuel leads to the formation of PAHs, including fluoranthene.[7]

-

Nitration: In the presence of nitrogen oxides (NOx), which are also formed during combustion, the parent PAHs can undergo nitration reactions to form nitro-PAHs.[8] The exact mechanisms and conditions that favor the formation of this compound specifically are still an area of active research.

Atmospheric Formation

Fluoranthene present in the atmosphere, primarily from combustion sources, can undergo gas-phase reactions with atmospheric oxidants to form this compound and other nitro-isomers. The primary radical initiators for these reactions are the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.[9][10]

The reaction with the OH radical proceeds via the addition of OH to the fluoranthene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent loss of a water molecule.[9]

The reaction with the NO₃ radical involves the addition of the radical to the fluoranthene molecule, followed by the loss of a hydrogen atom to form 2-nitrofluoranthene.

Visualizations

Atmospheric Formation of 2-Nitrofluoranthene

Caption: Atmospheric formation pathways of 2-nitrofluoranthene.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound analysis.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3,7-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Variation in the Composition and In Vitro Proinflammatory Effect of Urban Particulate Matter from Different Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emission Formation in Diesel Engines [dieselnet.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Spectral Properties of 3-Nitrofluoranthene: A Technical Guide for Researchers

An In-depth Analysis Utilizing NMR and UV-Vis Spectroscopy

This technical guide provides a comprehensive overview of the spectral properties of 3-Nitrofluoranthene, a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH). For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of such compounds is paramount for identification, quantification, and structure-activity relationship studies. This document details Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data, outlines rigorous experimental protocols, and presents visual workflows to facilitate a deeper understanding of the analytical processes involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The following tables summarize the reported NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-1 | 8.25 |

| H-2 | 8.15 |

| H-4 | 9.05 |

| H-5 | 8.00 |

| H-6 | 7.80 |

| H-7 | 7.65 |

| H-8 | 7.95 |

| H-9 | 7.90 |

| H-10 | 7.70 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 1 | 125.0 |

| 2 | 121.6 |

| 3a | 123.1 |

| 4 | 118.4 |

| 5 | 122.2 |

| 6 | 127.6 |

| 6a | 132.0 |

| 7 | 128.7 |

| 8 | 130.0 |

| 9 | 144.2 |

| 10 | 127.6 |

Solvent: Not specified in the provided abstract.[1] 2D NMR methods like HMQC were used for peak assignment.[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the reproducibility and accuracy of NMR data.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to a range of 0-12 ppm.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to approximately 0-220 ppm.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like those in PAHs and their derivatives.

Data Presentation: UV-Vis Absorption Maxima

The absorption maxima (λmax) indicate the wavelengths at which the compound absorbs light most strongly. The introduction of a nitro group to the fluoranthene moiety results in a bathochromic shift (a shift to longer wavelengths).[1][2]

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Notes |

| Not Specified | 340 | A second λmax is observed, with the absorption band extending to 450 nm. This is characteristic of the extended conjugation due to the nitro group.[3] |

Note: The UV-Vis spectrum is highly sensitive to the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a high-purity, UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

-

The final concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

2. Instrumentation and Data Acquisition:

-

Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in their respective holders in the instrument.

-

Record the baseline spectrum with the blank.

-

Acquire the absorption spectrum of the sample over a specified wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between the molecular structure and its spectral properties.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Caption: Structure-Property Relationship of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthene in Air Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. It is formed from the atmospheric nitration of fluoranthene, a common product of incomplete combustion of organic materials, and is also directly emitted from sources such as diesel exhaust.[1][2] Given its mutagenic and potential carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring its presence in ambient air to assess human exposure and environmental impact. These application notes provide detailed protocols for the collection, extraction, and analysis of this compound in airborne particulate matter.

Analytical Methodologies Overview

The primary analytical techniques for the determination of this compound in air samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity, allowing for direct analysis of complex sample extracts with minimal cleanup.[3] HPLC with post-column reduction and fluorescence detection provides an alternative sensitive method for the analysis of NPAHs.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of nitro-PAHs, including this compound, in air samples using various analytical methods.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| GC-MS/MS (MRM) | This compound | Air Particulate Extract | ~1-5 pg on column | Not Reported | Not Reported | [3] |

| HPLC-Fluorescence | This compound | Particulate Matter | 0.06 - 1.25 µg/L (in solution) | Not Reported | Not Reported | [4] |

| GC-EI-MS/MS | General PAHs | Particulate Matter | 0.001 - 0.276 ng/m³ | Not Reported | 79.3 - 109.8% | [5][6] |

Experimental Protocols

Protocol 1: Sample Collection

This protocol describes the collection of airborne particulate matter for this compound analysis using a high-volume air sampler.

Materials:

-

High-volume air sampler

-

Glass fiber filters

-

Polyurethane foam (PUF) cartridges (optional, for vapor phase)

-

Clean, labeled containers for sample transport

Procedure:

-

Prior to use, clean the glass fiber filters by baking at 600°C for five hours to remove any organic contaminants.[7]

-

Assemble the high-volume sampler with a clean glass fiber filter. A PUF cartridge can be placed downstream of the filter to collect vapor-phase compounds.[3]

-

Position the sampler at the desired sampling location.

-

Operate the sampler for a 24-hour period at a flow rate of approximately 0.9 m³/minute, sampling a total volume of around 1,000-1,300 m³ of air.[3]

-

After sampling, carefully remove the filter and PUF cartridge (if used) and place them in separate, labeled, clean containers.

-

Record the total volume of air sampled.

-

Store the samples at -20°C until extraction to minimize degradation of the target analytes.

Protocol 2: Sample Extraction using Soxhlet Apparatus

This protocol details the extraction of this compound from collected air filters using a Soxhlet apparatus.[3][7]

Materials:

-

Soxhlet extraction apparatus

-

Extraction thimbles

-

Dichloromethane (DCM), HPLC grade

-

Toluene, HPLC grade

-

Rotary evaporator

-

Concentrator tube

Procedure:

-

Place the glass fiber filter (and the PUF cartridge, if used) into an extraction thimble.

-

Place the thimble into the Soxhlet extractor.

-

Add 300 mL of dichloromethane to the round-bottom flask of the Soxhlet apparatus.

-

Extract the sample for 18 hours at a rate of at least 3 cycles per hour.[7]

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to approximately 2 mL using a rotary evaporator.

-

Transfer the concentrated extract to a concentrator tube and further reduce the volume to 1 mL under a gentle stream of nitrogen. During this step, perform a solvent exchange to toluene.[3]

-

The resulting extract is now ready for analysis or further cleanup if necessary. For GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, additional cleanup may not be required due to the high selectivity of the technique.[3]

Protocol 3: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines the instrumental analysis of the sample extract for this compound using a triple quadrupole GC-MS system.[3]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC (or equivalent)

-

Mass Spectrometer: Agilent 7000A Triple Quadrupole GC/MS (or equivalent)

-

Column: TG-5ms capillary column or equivalent

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes

-

-

Carrier Gas: Helium

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

-

Precursor Ion (m/z): 247

-

Product Ions (m/z): 201, 217[3]

Procedure:

-

Prepare a series of calibration standards of this compound in toluene, ranging from 5 to 50 pg/µL.[3]

-

Inject 1 µL of the calibration standards and the prepared sample extracts into the GC-MS/MS system.

-

Acquire data in MRM mode using the specified transitions.

-

Identify and quantify this compound in the samples by comparing the retention time and the ratio of the quantifier and qualifier ion transitions to those of the authentic standard.

Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol describes the analysis of this compound using HPLC with online post-column reduction and fluorescence detection.[4]

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a fluorescence detector

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with water and acetonitrile (or methanol), both containing 0.1% formic acid.

-

Flow Rate: 0.8 mL/min

-

Post-Column Reduction: A reduction column packed with Pt-Al₂O₃ maintained at 90°C is used to convert the non-fluorescent nitro-PAHs to their highly fluorescent amino-PAH derivatives.[4]

-

Fluorescence Detector: Wavelengths are optimized for the specific amino-fluoranthene derivative.

Procedure:

-

Prepare calibration standards of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject the standards and sample extracts into the HPLC system.

-

The separated this compound is passed through the heated reduction column where it is converted to 3-aminofluoranthene.

-

The 3-aminofluoranthene is then detected by the fluorescence detector.

-

Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

Caption: Experimental workflow for the analysis of this compound in air samples.

Caption: Logical workflow for GC-MS/MS analysis of this compound.

Caption: Logical workflow for HPLC-Fluorescence analysis of this compound.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

Application Note: Quantification of 3-Nitrofluoranthene using HPLC with Fluorescence Detection

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its mutagenic and carcinogenic properties. It is formed during combustion processes and is found in environmental matrices such as air, water, and soil. Accurate and sensitive quantification of this compound is crucial for environmental monitoring and risk assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the determination of this compound. The method involves a derivatization step to convert the non-fluorescent this compound into a highly fluorescent derivative, enabling sensitive and selective quantification.

Principle

Direct fluorescence detection of this compound is not feasible due to its native non-fluorescent nature. This method utilizes a chemical reduction of the nitro group to a fluorescent amino group. The derivatized 3-Aminofluoranthene can then be readily separated by reversed-phase HPLC and sensitively detected by a fluorescence detector.[1]

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

Fluorescence detector

-

-

Columns and Consumables:

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

-

-

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

Sodium borohydride (NaBH₄)

-

Copper(II) chloride (CuCl₂)

-

This compound analytical standard

-

Dichloromethane (for extraction)

-

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for calibration.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for soil and aqueous samples.

Protocol 1: Soil Sample Preparation using Sonication and Derivatization [1]

-

Weigh 0.5 g of the soil sample into a centrifuge tube.

-

Add 8 mL of dichloromethane and sonicate for 15 minutes. Repeat the sonication step.

-

Combine the extracts and concentrate them to approximately 1 mL under a gentle stream of nitrogen.

-

Exchange the solvent to methanol.

-

Derivatization:

-

To the 1 mL methanolic extract, add 0.5 mL of a 0.05% aqueous solution of CuCl₂.

-

Add 50 mg of NaBH₄.

-

Allow the reaction to proceed to reduce this compound to 3-Aminofluoranthene.

-

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Soil Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for extracting a wide range of analytes from complex matrices.[2][3][4]

-

Weigh 5 g of sieved soil into a 50 mL centrifuge tube.[4]

-

Add 5 mL of water and shake.[4]

-

Add 10 mL of acetonitrile and shake vigorously.[4]

-

Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride) and shake vigorously for 1 minute.[4][5]

-

Centrifuge the tube.

-

Take an aliquot of the acetonitrile supernatant for the derivatization step as described in Protocol 1, step 5.

-

A dispersive solid-phase extraction (dSPE) cleanup step can be incorporated after centrifugation and before derivatization for cleaner extracts. This typically involves transferring the supernatant to a tube containing a sorbent like PSA (primary secondary amine) to remove interferences.

Protocol 3: Aqueous Sample Preparation using Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous sample onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

-

Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.

-

Concentrate the eluate and proceed with the derivatization step as described in Protocol 1, step 5.

HPLC-Fluorescence Detection Conditions

The following HPLC conditions are recommended for the separation and detection of the derivatized this compound (3-Aminofluoranthene).

| Parameter | Setting |

| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 1% acetic acidB: Acetonitrile |

| Gradient | Start with 50% B, increase to 100% B in 12 minutes, hold for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 37°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 244 nmEmission: 528 nm |

Table 1: HPLC-FLD Method Parameters.[1]

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC-fluorescence method for this compound. The data is based on the derivatization method.[1]

| Parameter | Value |

| Linearity Range | 2.0–500 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.60 µg/L |

| Recovery | 70.1% - 85.6% |

| Precision (RSD) | < 10.0% |

Table 2: Quantitative Data and Method Validation Parameters.

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. agilent.com [agilent.com]

- 3. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. youtube.com [youtube.com]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 3-Nitrofluoranthene metabolites

Application Note: Quantification of 3-Nitrofluoranthene Metabolites using LC-MS/MS

Introduction

This compound (3-NF) is a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other environmental sources.[1][2] Its toxicity is closely linked to its metabolic activation into reactive intermediates that can form DNA adducts.[3][4] The primary metabolic pathways involve nitroreduction and ring oxidation, leading to various metabolites, including hydroxylated and conjugated derivatives.[2][3][5] Key metabolites identified in mammalian and fungal systems include 3-nitrofluoranthen-6-ol, 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol, and their subsequent sulfate or glucuronide conjugates.[2][6][7]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of major this compound metabolites in biological matrices. This methodology is crucial for researchers in toxicology, drug development, and environmental health for assessing exposure and understanding the metabolic fate of this potent environmental contaminant.

Biological Relevance

The metabolism of this compound is a critical determinant of its genotoxic effects.[2] Ring hydroxylation, primarily at the 8- and 9-positions in rats and mice, is mediated by cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily.[2] These phenolic metabolites can be further conjugated with sulfate or glucuronic acid for excretion.[6][7] An alternative pathway involves the reduction of the nitro group to form amino derivatives, which can also lead to reactive species that bind to DNA.[3] The ability to accurately quantify these metabolites provides insight into the specific metabolic pathways active in different species and tissues, aiding in risk assessment and the development of potential biomarkers of exposure.

Quantitative Data Summary

The following tables summarize the typical performance characteristics and method validation parameters for the LC-MS/MS analysis of this compound metabolites. These values are representative and may vary depending on the specific instrumentation, biological matrix, and protocol modifications.

Table 1: Typical LC-MS/MS Method Validation Parameters for this compound Metabolites. [8]

| Parameter | Typical Performance |

| Limit of Detection (LOD) | 0.1 - 1.5 pg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL |

| Linearity (R²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy/Recovery (%) | 85 - 115% |

Table 2: Illustrative Multiple Reaction Monitoring (MRM) Transitions for Key Metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Nitrofluoranthen-8-ol | 262.1 | 216.1 | 25 |

| 3-Nitrofluoranthen-9-ol | 262.1 | 216.1 | 25 |

| This compound-8-sulfate | 342.0 | 262.1 | 30 |

| This compound-9-sulfate | 342.0 | 262.1 | 30 |

| 3-Aminofluoranthene | 218.2 | 201.2 | 28 |

| ¹³C₆-3-Nitrofluoranthen-9-ol (IS) | 268.1 | 222.1 | 25 |

Note: Ionization mode is typically negative ESI for hydroxylated and sulfated metabolites and positive ESI for amino metabolites. Precursor/product ions and collision energies should be optimized for the specific instrument used.

Diagrams and Visualizations

Caption: Metabolic activation pathways of this compound.

Caption: LC-MS/MS experimental workflow for metabolite analysis.

Detailed Experimental Protocols

Protocol 1: Analysis of 3-NF Metabolites in Urine

This protocol details the extraction and analysis of 3-NF metabolites from urine samples, focusing on deconjugation followed by enrichment.

1. Materials and Reagents

-

Urine samples, stored at -80°C

-

Internal Standard (IS) solution (e.g., ¹³C-labeled 3-Nitrofluoranthen-9-ol)

-

β-glucuronidase/sulfatase from Helix pomatia

-

0.2 M Sodium Acetate Buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)[8]

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Thaw urine samples to room temperature.

-

To 1 mL of urine in a glass tube, add 10 µL of the internal standard solution.

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add 500 units of β-glucuronidase/sulfatase enzyme solution.[8]

-

Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of metabolites.[8]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[8]

-

Load the entire hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[8]

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of methanol into a clean collection tube.[8]

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Solvent A, 10% Solvent B).

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5][8]

-

Mobile Phase:

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5 µL.[8]

-

Gradient Elution:

-

0-2 min: 10% B

-

2-12 min: Ramp to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 10% B (re-equilibration)

-

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive switching, or separate runs.[8]

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) using analyte-specific transitions (see Table 2).[8]

Protocol 2: In Vitro Metabolism with Liver Microsomes

This protocol is for assessing the formation of metabolites from 3-NF using liver microsomal fractions.[9]

1. Materials and Reagents

-

Liver microsomes (e.g., from rat, mouse, or human)

-

This compound stock solution (in DMSO)

-